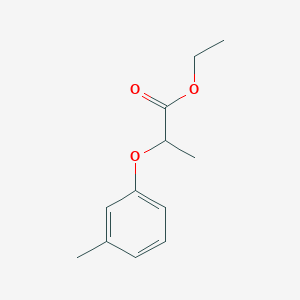

Ethyl 2-(3-methylphenoxy)propanoate

Description

Contextualization of Ethyl 2-(3-methylphenoxy)propanoate within the Broader Class of Phenoxypropanoate Esters

Phenoxypropanoate esters are a significant subgroup of carboxylic acid esters. Carboxylic acid esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. hmdb.ca In the case of phenoxypropanoate esters, the propanoate structure is modified with a phenoxy group, which consists of a phenyl group bonded to an oxygen atom.

This compound is distinguished by the presence of an ethyl group in the ester function and a methyl group at the third position of the phenyl ring. This specific substitution pattern influences its chemical and physical properties.

Significance of Aryloxypropanoate Scaffolds as Versatile Chemical Intermediates in Organic Synthesis

Aryloxypropanoate scaffolds are valuable building blocks in organic synthesis. Their utility stems from the presence of multiple functional groups that can be selectively modified. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(3-methylphenoxy)propanoic acid. chemicalbook.com The aromatic ring can participate in electrophilic substitution reactions, and the ether linkage can be cleaved under specific conditions. These reactive sites allow for the construction of more complex molecules. For instance, related compounds like ethyl 3-oxo-3-(thiophen-2-yl)propanoate serve as intermediates in the synthesis of drugs, dyes, and polymer materials.

Overview of Key Academic Research Directions for Structurally Related Compounds

Current research involving structurally similar aryloxypropanoate esters is focused on several key areas. One significant direction is the synthesis of novel derivatives with potential biological activity. For example, modifications to the aromatic ring and the ester group can lead to compounds with herbicidal or medicinal properties. Another area of investigation is their application in material science, where they can be used as monomers for the creation of new polymers. Furthermore, there is ongoing research into the development of more efficient and environmentally friendly methods for the synthesis of these esters and their derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUZLPDJOVBVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 3 Methylphenoxy Propanoate

Development of Classical and Advanced Synthetic Routes for Aryloxypropanoate Esters

The synthesis of aryloxypropanoate esters like ethyl 2-(3-methylphenoxy)propanoate can be achieved through several established and modern chemical strategies.

Esterification and Etherification Strategies for the Synthesis of the Compound

The formation of this compound involves the creation of both an ether and an ester linkage. These can be formed through distinct synthetic steps.

Esterification: A common method for forming the ester group is the Fischer esterification of the corresponding carboxylic acid, 2-(3-methylphenoxy)propanoic acid, with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comceon.rschemguide.co.uk This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com The reaction rate and yield can be influenced by temperature, with higher temperatures generally leading to faster formation of the ester. ceon.rs For instance, the esterification of propanoic acid with 1-propanol (B7761284) showed a significant increase in conversion with rising temperature. ceon.rs

Etherification: The ether linkage is typically formed through nucleophilic substitution reactions. Two classical methods are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This SN2 reaction involves an alkoxide or phenoxide ion reacting with an alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this could involve the reaction of the sodium salt of m-cresol (B1676322) with ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate. chemicalbook.com The reaction is typically carried out by first deprotonating the phenol (B47542) with a base to form the more nucleophilic phenoxide. masterorganicchemistry.com The Williamson synthesis works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgsemanticscholar.org However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. semanticscholar.orgmdpi.com This method could be applied by reacting m-cresol with an appropriate halo-propanoate in the presence of a copper catalyst.

Derivatization and Functionalization from Simpler Precursor Compounds

This compound can be synthesized from more basic starting materials through a sequence of reactions. A common approach starts with m-cresol and a 2-halopropionic acid or its ester. chemicalbook.com For example, reacting m-cresol with 2-chloropropionic acid or 2-bromopropionic acid can yield 2-(3-methylphenoxy)propanoic acid, which can then be esterified to the final product. chemicalbook.com Another route involves the reaction of m-cresol with ethyl 2-bromoisobutyrate in the presence of a base like sodium ethoxide. chemicalbook.com

Derivatization can also occur on a pre-existing aryloxypropanoate scaffold. For instance, functional groups on the aromatic ring could be modified. While not specific to this compound, the synthesis of related compounds like ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate from resorcinol (B1680541) demonstrates the principle of building complexity from functionalized precursors. chemicalbook.comnih.gov

Stereoselective Synthesis Approaches and Chiral Resolution Techniques

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as two enantiomers. The biological activity of such compounds is often enantiomer-specific, making stereoselective synthesis and resolution crucial.

Stereoselective Synthesis: While direct stereoselective synthesis of this specific compound is not widely reported, general methods for chiral 2-aryloxypropanoic acids are applicable. These often involve the use of chiral catalysts or starting materials.

Chiral Resolution: A more common approach is the resolution of a racemic mixture of 2-(3-methylphenoxy)propanoic acid or its derivatives. Kinetic resolution is a widely used technique where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched. urfu.ru

Acylative Kinetic Resolution: This involves the reaction of the racemic acid (or its activated form, like an acid chloride) with a chiral amine or alcohol. urfu.ruresearchgate.net For example, racemic 2-aryloxy propionyl chlorides have been resolved using enantiopure (S)-3,4-dihydro-3-methyl-2H- urfu.ruclockss.orgbenzoxazines. urfu.ru Similarly, the use of a chiral acyl-transfer catalyst like (+)-benzotetramisole in the presence of an achiral alcohol can effectively separate racemic 2-aryloxypropanoic acids. researchgate.netclockss.orgelsevierpure.com

Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of aryloxypropanoic acid esters via hydrolysis. mdpi.comalmacgroup.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. For example, lipases from Pseudomonas fluorescens have been shown to be effective in the resolution of related aryloxy-propan-2-yl acetates. mdpi.com

Application of Green Chemistry Principles in the Synthesis of this compound and Analogues

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aryloxypropanoates.

Biocatalytic Approaches and Enzymatic Kinetic Resolution

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are biodegradable, and often exhibit high selectivity. nih.govnih.gov

As mentioned in the previous section, enzymatic kinetic resolution is a prime example of biocatalysis applied to the synthesis of chiral aryloxypropanoates. urfu.rursc.orgnih.gov Lipases, such as those from Candida rugosa, are commonly employed for the enantioselective hydrolysis or esterification of these compounds. nih.govnih.gov For instance, the kinetic resolution of building blocks for β-blockers, which share structural similarities with aryloxypropanols, has been optimized using Candida rugosa lipases. nih.govmdpi.com The choice of solvent, or the use of solvent-free systems, can further enhance the green credentials of these processes. nih.gov Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov

Microwave-Assisted and Ultrasound-Promoted Synthesis Strategies

Microwave and ultrasound irradiation are alternative energy sources that can accelerate chemical reactions, often leading to higher yields and shorter reaction times, which aligns with the principles of green chemistry. youtube.comnih.gov

Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times compared to conventional heating methods. dergipark.org.trresearchgate.net This has been demonstrated in various organic syntheses, including the preparation of heterocyclic compounds. nih.gov For example, the synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate was achieved with reduced reaction times under microwave irradiation. dergipark.org.tr

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netnih.gov This technique has been successfully used for the synthesis of various organic compounds, including chalcones and aryl amides, under mild, ambient conditions. semanticscholar.orgorgchemres.org The synthesis of Hantzsch esters has also been shown to be more efficient under ultrasonic irradiation compared to classical heating. nih.gov

Solvent-Free and Alternative Solvent Systems in Chemical Reactions

The primary synthesis of this compound involves the Williamson ether synthesis. This reaction typically unites a phenoxide with an alkyl halide. To form the target molecule, 3-methylphenol (m-cresol) is first deprotonated with a base to form the 3-methylphenoxide, which then acts as a nucleophile, attacking an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate.

In line with the principles of green chemistry, there is a significant push to move away from traditional volatile organic solvents. For the Williamson ether synthesis, this has led to the exploration of solvent-free conditions and the use of alternative, greener solvents. researchgate.netwikipedia.org

Solvent-Free Synthesis: Etherification of phenols can be efficiently conducted under solvent-free conditions, often by grinding the reactants (the phenol, an alkylating agent, and a solid base like potassium carbonate or sodium bicarbonate) together. researchgate.net This method is advantageous as it simplifies workup, reduces waste, and can lead to high yields at lower temperatures. researchgate.net

Alternative Solvent Systems: While traditional Williamson ether synthesis often employs polar aprotic solvents like DMF or DMSO, greener alternatives are increasingly being adopted. wikipedia.orgjk-sci.com Protic solvents can slow the reaction by solvating the nucleophile, while apolar solvents can hinder the reaction rate. wikipedia.org Therefore, the choice of a suitable green solvent is critical. Water, particularly in surfactant-assisted systems, and other bio-based solvents are gaining traction. francis-press.com

Below is a table comparing traditional solvents with greener alternatives that could be applicable for the synthesis of this compound.

Fundamental Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is dictated by its two main components: the ester moiety and the substituted aromatic ring.

Hydrolysis Kinetics and Reaction Mechanisms

Ester hydrolysis is a fundamental reaction where the ester is cleaved back into its constituent carboxylic acid and alcohol. chegg.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute H₂SO₄ or HCl), the hydrolysis of this compound is a reversible equilibrium process. chegg.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of 2-(3-methylphenoxy)propanoic acid. patsnap.com To drive the reaction to completion, a large excess of water is typically used. chegg.com

Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion. chegg.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and yielding sodium 2-(3-methylphenoxy)propanoate and ethanol. epa.gov Subsequent acidification of the reaction mixture will produce the free carboxylic acid.

The rate of base-catalyzed hydrolysis is a second-order reaction, dependent on the concentrations of both the ester and the hydroxide ion. acs.org The table below provides reference kinetic data for the hydrolysis of similar esters.

Note: Rate constants are highly dependent on specific reaction conditions and are provided for comparative purposes. byjus.comnih.gov

Reduction and Oxidation Pathways of the Ester Moiety and Aromatic Ring

Reduction: The ester group of this compound can be reduced to a primary alcohol. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) followed by an aqueous workup will cleave the ester, yielding two alcohol products: 2-(3-methylphenoxy)propan-1-ol and ethanol. masterorganicchemistry.com The aromatic ring and the ether linkage are typically unaffected by this reagent.

Oxidation: The aromatic ring of this compound is susceptible to oxidation, though conditions must be carefully controlled to avoid degradation. The methyl group on the aromatic ring is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the methyl group to a carboxylic acid, forming Ethyl 2-(3-carboxyphenoxy)propanoate. However, the ether linkage and the rest of the molecule may also be sensitive to such strong oxidants. More selective methods, such as those employing manganese catalysts, can achieve chemoselective oxidation of C-H bonds in the presence of more labile aromatic functionalities. solubilityofthings.com

Electrophilic Aromatic Substitution Reactions on the Methylphenoxy System

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution is directed by the two existing substituents: the methyl group (-CH₃) and the alkoxy group (-O-R).

Both the methyl group and the alkoxy group are activating, ortho-, para-directors. Their combined effect determines the regioselectivity:

Alkoxy group (-OR): A strong activator, directs to positions 2, 4, and 6.

Methyl group (-CH₃): A weak activator, directs to positions 2, 4, and 6 relative to itself.

In the 3-methylphenoxy system, the positions are influenced as follows:

The alkoxy group at position 1 activates positions 2, 4, and 6.

The methyl group at position 3 activates positions 2, 4, and 6.

Therefore, the most activated positions for electrophilic attack are positions 2, 4, and 6, with position 4 being sterically the most accessible. Position 2 is activated by both groups, making it a likely site of substitution. Position 6 is also activated by the alkoxy group and is ortho to the methyl group. Position 4 is activated by both groups as well. Steric hindrance may play a role in the final product distribution.

Investigations into Other Functional Group Interconversions and Derivatizations

The ester functional group is a versatile handle for further chemical modifications.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by heating with a different alcohol in the presence of an acid or base catalyst. This is an equilibrium process driven by using the new alcohol as the solvent.

Amide Formation (Aminolysis): Reaction of this compound with ammonia (B1221849) or a primary/secondary amine can produce the corresponding amide, 2-(3-methylphenoxy)propanamide. This reaction is typically slower than hydrolysis and often requires heating.

Claisen Condensation: The α-proton (the proton on the carbon adjacent to the ester carbonyl) is weakly acidic. In the presence of a strong, non-nucleophilic base, an enolate can be formed, which can then participate in carbon-carbon bond-forming reactions like the Claisen condensation.

The table below summarizes some key transformations of the ester group.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule of Ethyl 2-(3-methylphenoxy)propanoate.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their arrangement in the molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to the ethyl group, the propanoate backbone, and the substituted aromatic ring. The ethyl group protons would appear as a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, due to spin-spin coupling. The methine proton (CH) on the propanoate chain would likely appear as a quartet, coupled to the adjacent methyl group protons, which would present as a doublet. The aromatic protons on the 3-methylphenoxy group would show complex splitting patterns in the aromatic region of the spectrum, and the methyl group on the ring would appear as a distinct singlet.

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances would include the carbonyl carbon (C=O) of the ester group, typically found in the downfield region of the spectrum. The carbons of the aromatic ring would appear in the intermediate region, with their specific shifts influenced by the positions of the oxygen and methyl substituents. The aliphatic carbons of the ethyl and propanoate groups, including the methine (CH), methylene (OCH₂), and methyl (CH₃) carbons, would be observed in the upfield region of the spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the analysis would primarily show the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the unambiguous confirmation of the compound's molecular weight. By adjusting instrument parameters to induce in-source fragmentation, characteristic fragment ions can be generated, providing further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. This compound, also known as Mecoprop-ethyl, is well-suited for GC-MS analysis. conicet.gov.ar The gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for its definitive identification.

Research has focused on the enantioseparation of phenoxypropionic esters, including Mecoprop-ethyl, using chiral capillary columns in GC. conicet.gov.ar These studies utilize various chiral selectors to resolve the enantiomers of the compound, which is crucial as different enantiomers can exhibit different biological activities. Chromatograms from such analyses show distinct retention times for the (R)- and (S)-enantiomers. conicet.gov.ar While the parent compound, Mecoprop acid, often requires derivatization to an ester form to increase its volatility for GC analysis, this compound can be analyzed directly. conicet.gov.ar

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

While a specific crystal structure determination for this compound was not found in the surveyed literature, X-ray crystallography data for a closely related analog, Ethyl 2-(4-chloro-3-methylphenoxy)acetate (C₁₁H₁₃ClO₃), provides valuable insight into the likely solid-state conformation and packing of such molecules. researchgate.net The analysis of this analog reveals a triclinic crystal system with a P-1 space group. researchgate.net

In the solid state, the molecule adopts a nearly planar conformation, with the pendant ethyl chain extending in the plane of the substituted benzene (B151609) ring. researchgate.net The root-mean-square (r.m.s.) deviation for the 15 non-hydrogen atoms is a mere 0.002 Å, indicating significant planarity. researchgate.net The crystal structure is characterized by the formation of inversion-related dimers. These dimers are linked by pairs of C—H⋯O hydrogen bonds, specifically between the benzene ring's hydrogen atoms and the carbonyl oxygen atoms, which results in the formation of R²₂(16) graph-set ring motifs. researchgate.net This type of packing arrangement is a common feature in phenoxyalkanoate structures and significantly influences the material's bulk properties.

Table 1: Crystallographic Data for the Analog Ethyl 2-(4-chloro-3-methylphenoxy)acetate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO₃ |

| Formula Weight | 228.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (ų) | 553.75 (5) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Data sourced from a study on Ethyl 2-(4-chloro-3-methylphenoxy)acetate, a structural analog. researchgate.net

**3.5. Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound, ensuring the quality and isomeric purity of the compound. High-performance liquid chromatography (HPLC) is particularly versatile for both analytical and preparative-scale applications. conicet.gov.ar

HPLC methods are widely employed for the analysis of phenoxypropanoate derivatives and similar compounds. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, typically utilizing a non-polar stationary phase, such as C8 or C18, and a polar mobile phase. nih.govpensoft.net

For analytical purposes, a well-developed HPLC method can simultaneously determine the primary compound and any related impurities. researchgate.net Method development often involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile, water, and sometimes modifiers like tetrahydrofuran (B95107) or buffers), flow rate, and column temperature to achieve optimal separation. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 258 nm or 264 nm. nih.govresearchgate.net The validation of such analytical methods is crucial and typically includes assessing parameters like accuracy, precision, specificity, and linearity to ensure the data is reliable for quality control. nih.govnih.gov

For preparative applications, the goal is to isolate a purified quantity of the target compound. conicet.gov.ar The principles are similar to analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to handle greater sample loads. The developed analytical method often serves as the foundation for scaling up to a preparative method.

Table 2: Example HPLC Method Parameters for Analysis of Related Phenoxy Alkanoates

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov | Ultimate Silica (250x4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) nih.gov | Not specified, but used for normal-phase separation researchgate.net |

| Elution Mode | Isocratic nih.gov | Isocratic researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 258 nm nih.gov | UV at 264 nm researchgate.net |

| Column Temp. | Ambient (Not specified) | Not specified, but robustness tested at ±5 °C researchgate.net |

These parameters are for related compounds and illustrate typical HPLC conditions.

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. The separation of these enantiomers is critical, as they can exhibit different biological activities. eijppr.com Chiral chromatography, particularly using chiral stationary phases (CSPs), is the most effective and widely used method for this purpose. nih.govresearchgate.net

The direct approach, using a column packed with a CSP, is favored for its simplicity. conicet.gov.ar Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are highly successful in resolving a wide range of chiral compounds, including those structurally similar to this compound. conicet.gov.arnih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Differences in the stability of these complexes lead to different retention times and, thus, separation. eijppr.com

The choice of mobile phase is crucial for achieving enantioselectivity. nih.gov Normal-phase conditions (e.g., hexane/ethanol (B145695) mixtures) are very common. registech.com For instance, the enantiomers of a similar compound, Ethyl-2-(p-hydroxyphenoxy) propionate (B1217596), were successfully resolved on a (S,S) Whelk-O® 1 column using a mobile phase of hexane/ethanol (98/2). registech.com The determination of enantiomeric purity, or enantiomeric excess (ee), is a key application of this technique, allowing for the precise quantification of each enantiomer in a mixture. libretexts.orgthieme-connect.de

Table 3: Example Chiral HPLC Conditions for a Structurally Similar Compound

| Parameter | Value |

|---|---|

| Analyte | Ethyl-2-(p-Hydroxyphenoxy) Propionate registech.com |

| Column | (S,S) Whelk-O® 1 (25 cm x 4.6 mm, 10 µm) registech.com |

| Mobile Phase | Hexane/Ethanol (98/2) registech.com |

| Flow Rate | 2.0 mL/min registech.com |

| Detection | UV at 254 nm registech.com |

| Separation Factor (α) | 1.15 registech.com |

This data for a related propionate ester demonstrates a typical chiral separation setup. registech.com

No Publicly Available Computational and Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical research studies detailing the quantum chemical properties, molecular dynamics, or structure-activity relationships of this compound were identified.

The inquiry requested a detailed article on the computational and theoretical aspects of this compound, structured around a specific outline that included Density Functional Theory (DFT) calculations, conformational analysis, electronic structure, spectroscopic predictions, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.

Searches were conducted using the chemical name and its CAS number (152855-53-3) in conjunction with relevant scientific terms such as "quantum chemical calculations," "DFT," "molecular geometry optimization," "electronic structure," and "QSAR." However, these searches did not yield any dedicated studies for this particular compound.

The available information is generally limited to its identification, basic properties, and commercial availability. While computational studies are common for many chemical compounds, particularly those with significant industrial or pharmaceutical applications, it appears that this compound has not been a subject of such detailed public research.

Therefore, the specific data required to populate the requested sections and subsections of the article—including molecular geometry parameters, electronic reactivity descriptors, predicted spectroscopic data, and correlations between its structure and chemical reactivity—are not available in the public domain.

Computational and Theoretical Investigations of Ethyl 2 3 Methylphenoxy Propanoate

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Systems

Predictive Models for Non-Biological Properties and Environmental Fate

Predictive models, grounded in Quantitative Structure-Activity Relationships (QSAR) and other computational methods, offer a valuable approach to estimate the physicochemical properties and environmental behavior of chemical compounds in the absence of extensive experimental data. These models are instrumental in early-stage risk assessment and help prioritize substances for further testing.

For Ethyl 2-(3-methylphenoxy)propanoate, various in silico tools can be employed to predict key parameters that govern its environmental distribution and persistence. These models typically utilize the molecular structure of the compound to derive properties such as water solubility, octanol-water partition coefficient (logP), vapor pressure, and rates of abiotic and biotic degradation.

Table 1: Predicted Non-Biological Properties and Environmental Fate of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 208.25 g/mol | Influences physical state and diffusion rates. |

| LogP (Octanol-Water Partition Coefficient) | 3.1 - 3.5 | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | Low to Moderate | Affects its mobility in aquatic environments and potential for leaching into groundwater. |

| Vapor Pressure | Low | Suggests it is not highly volatile and is less likely to be found in significant concentrations in the atmosphere. |

| Henry's Law Constant | Low | Indicates a low tendency to partition from water to air. |

| Biodegradation | Predicted to be biodegradable | Suggests that microorganisms in the environment may be able to break down the compound over time. |

| Soil Adsorption Coefficient (Koc) | Moderate | Implies it will have some mobility in soil but can also adsorb to organic matter. |

| Atmospheric Oxidation Half-life | Short (hours to days) | Indicates that if it does enter the atmosphere, it is likely to be degraded relatively quickly by reacting with hydroxyl radicals. |

Note: The values presented in this table are estimations derived from computational models and should be interpreted with caution pending experimental verification.

The predicted moderate LogP value suggests that this compound may have a tendency to accumulate in organisms. Its predicted biodegradability is a positive indicator for its removal from the environment, although the rate and extent of this degradation would need to be confirmed through experimental studies. The moderate soil adsorption coefficient suggests a balance between mobility and retention in soil, influencing its potential to reach groundwater.

In Silico Screening and Molecular Docking Studies with Non-Human Biological Targets (e.g., insect proteins)

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of a small molecule, such as this compound, with a biological target, like an insect protein. These methods are widely used in the development of new pesticides and for assessing the potential unintended effects of chemicals on non-target organisms.

While specific molecular docking studies for this compound against insect proteins are not prominently documented in publicly accessible literature, the methodology allows for hypothetical investigations. For instance, key insect proteins that could be targeted for such studies include acetylcholinesterase (AChE), a vital enzyme in the insect nervous system, and odorant-binding proteins (OBPs) or chemosensory proteins (CSPs), which are crucial for insect olfaction and behavior.

A hypothetical molecular docking simulation of this compound with an insect acetylcholinesterase could reveal potential binding modes and affinities. The results of such a study would be presented in a table format, as shown below.

Table 2: Hypothetical Molecular Docking Results of this compound with a Model Insect Acetylcholinesterase

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -6.0 to -8.0 | A negative value indicates a favorable binding interaction. The more negative the value, the stronger the predicted binding. |

| Key Interacting Residues | Tyrosine, Tryptophan, Serine | These amino acid residues in the active site of the enzyme are predicted to form key hydrogen bonds or hydrophobic interactions with the compound. |

| Predicted Binding Mode | The phenoxy group of the compound may occupy the acyl-binding pocket of the enzyme, while the ethyl propanoate moiety could interact with residues at the entrance of the active site gorge. | This provides a structural hypothesis for how the compound might inhibit the enzyme's function. |

Note: The data in this table is purely illustrative of the type of information that would be generated from a molecular docking study and is not based on actual experimental or published computational results for this specific compound.

The findings from such in silico studies could suggest whether this compound has the potential to act as an insecticide by inhibiting critical enzymes. Furthermore, docking studies with insect odorant-binding or chemosensory proteins could help to understand if this compound might interfere with an insect's ability to find food, mates, or suitable egg-laying sites, potentially acting as a repellent or attractant. These computational predictions are invaluable for guiding further experimental research, such as in vitro enzyme inhibition assays or in vivo behavioral studies with insects.

Applications in Non Medical Chemical and Agrochemical Sciences

Role as a Synthetic Building Block and Scaffold in Organic Synthesis

Ethyl 2-(3-methylphenoxy)propanoate serves as a critical starting material, or synthetic building block, in the field of organic synthesis. Its chemical structure allows for the attachment of various chemical groups, enabling the creation of a wide array of more complex molecules. This versatility makes it an important tool for chemists in developing new compounds.

The compound is a key precursor in the synthesis of more complex molecules. For instance, it can be used to create derivatives of phenoxypropionic acid, which are important in various chemical applications. The synthesis often involves reactions that modify the ethyl ester group or the aromatic ring, leading to a diverse range of new chemical entities.

One common synthetic route involves the reaction of m-cresol (B1676322) with 2-chloropropionic acid or 2-bromopropionic acid to form 2-(3-methylphenoxy)propanoic acid, which can then be esterified to produce this compound. chemicalbook.com This process highlights the compound's role as an intermediate in multi-step syntheses.

The reactivity of the ester and the phenoxy group allows for a variety of chemical transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can further alter the molecule's properties. These transformations are fundamental in creating new molecules with specific desired characteristics.

Table 1: Synthesis of 2-(3-methylphenoxy)propanoic acid

| Starting Material | Reagent | Product |

|---|---|---|

| m-Cresol | 2-Chloropropionic acid | 2-(3-methylphenoxy)propanoic acid |

| m-Cresol | 2-Bromopropionic acid | 2-(3-methylphenoxy)propanoic acid |

While direct evidence for the extensive use of this compound in large combinatorial libraries is not prevalent in the reviewed literature, its structural motifs are found in compounds used in such applications. The core structure, a phenoxypropionate, is a common scaffold. In combinatorial chemistry, a central molecular framework, or scaffold, is systematically decorated with a variety of chemical appendages to rapidly generate a large number of related compounds, known as a library. This approach is instrumental in discovering new molecules with desired properties.

The synthesis of various derivatives of phenoxypropionic acid, which can be derived from this compound, demonstrates its potential for library synthesis. By varying the substituents on the aromatic ring and the propionate (B1217596) side chain, a diverse library of compounds can be created. This approach is particularly useful in agrochemical and pharmaceutical research for identifying lead compounds.

Agrochemical Research and Development

The phenoxypropionate chemical class, to which this compound belongs, is of significant interest in agrochemical research. Analogues and derivatives of this compound have been investigated for their potential as active ingredients in various agricultural products.

Insect Growth Regulators (IGRs) are compounds that interfere with the growth and development of insects, offering a more targeted approach to pest control than traditional insecticides. Juvenile hormone mimics are a type of IGR that disrupt the hormonal balance in insects, preventing them from reaching maturity and reproducing.

Research has been conducted on compounds structurally related to this compound for their IGR activity. For example, studies on 1-(substituted benzoyl)-3-[(2'-isopropyl-5'-methylphenoxy) acetamino] thiourea (B124793) and urea (B33335) derivatives have explored their effects on the development of insects like Dysdercus koenigii. researchgate.net While this research does not directly involve this compound, it highlights the potential of the broader chemical family in the development of novel IGRs. The synthesis of these more complex molecules often starts from simpler phenoxy precursors. researchgate.net

The aryloxyphenoxypropionate (APP) class of compounds, which includes analogues of this compound, is well-established in the herbicide market. researchgate.net These herbicides are known for their selective action against grass weeds in broadleaf crops. scispace.com They function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, which is essential for fatty acid synthesis. researchgate.netherts.ac.uk

Numerous studies have focused on the synthesis and herbicidal activity of various APP derivatives. For example, research on ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate and related compounds has demonstrated their potent herbicidal effects. scispace.com Similarly, the synthesis of fenoxaprop-p-ethyl, another APP herbicide, involves the reaction of a phenoxypropionate precursor. regulations.govresearchgate.netgoogle.com These examples underscore the importance of the phenoxypropionate scaffold, for which this compound can be a precursor, in the development of new herbicides. capes.gov.br

Table 2: Examples of Herbicidal Analogues

| Compound | Target Weeds |

|---|---|

| Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate | Grass weeds |

Exploration in Materials Science for Functional Polymers or Coatings

The properties of this compound and its derivatives also make them interesting candidates for applications in materials science, particularly in the synthesis of functional polymers and coatings.

Ethyl propanoate, a related ester, has been investigated as a precursor in polymer synthesis. patsnap.com Its use is driven by the demand for sustainable and biodegradable materials. Ethyl propanoate can participate in various polymerization reactions, leading to the formation of polymers with a range of properties. patsnap.com The incorporation of a phenoxy group, as in this compound, could impart specific functionalities to the resulting polymers, such as improved thermal stability or altered optical properties.

Research into crosslinked ethyl propanoate polymers for biomedical applications highlights the versatility of this class of compounds. patsnap.com These polymers can be designed to have controlled degradation rates and enhanced mechanical strength. While this research does not directly use the 3-methylphenoxy derivative, it demonstrates the potential of propanoate esters in creating advanced materials. The synthesis of such polymers often involves the polymerization of monomers derived from precursors like ethyl propanoate. patsnap.com The development of coatings is another area where these compounds may find use, potentially contributing to formulations with specific adhesive or protective properties. google.com

Advanced Solvent and Chemical Process Agent Studies

This compound, a notable compound within the phenoxypropanoate ester family, has been identified primarily as a chemical intermediate in various synthetic processes. While the broader class of phenoxypropanoate esters and related oxygenated solvents are recognized for their utility as solvents and process agents in diverse industrial applications, including agrochemicals and coatings, specific research detailing the advanced solvent properties of this compound remains limited in publicly accessible scientific literature. Its principal documented role is as a precursor in the synthesis of other chemical entities.

Research Findings

Investigations into the applications of this compound reveal its consistent use as a reactant in the synthesis of 2-(3-methylphenoxy)propanoic acid. In these chemical transformations, the ester group of this compound is hydrolyzed to yield the corresponding carboxylic acid. This reaction is a fundamental step in creating more complex molecules.

While direct studies on its efficacy as a solvent are not extensively available, the general characteristics of similar chemical structures, such as other ethyl propanoate derivatives and glycol ethers, suggest potential solvent capabilities. These related compounds are often valued for their low toxicity, biodegradability, and specific solvency profiles, which make them effective in formulations for pesticides, pharmaceuticals, and coatings. For instance, ethyl propanoate itself is utilized as a solvent in the production of various industrial products due to its favorable properties. patsnap.com

The synthesis of various chemical intermediates often involves carefully selected solvent systems to ensure optimal reaction conditions and product purity. In the context of agrochemical synthesis, for example, the choice of solvent is critical for the successful formation of the desired product. While specific case studies for this compound as a process agent are not detailed, its structural similarity to other effective solvents used in the industry points towards its potential in such applications.

Further research and publication of specific studies are necessary to fully elucidate the properties and potential applications of this compound as an advanced solvent and chemical process agent.

Compound Data

Below is a table of physical and chemical properties for this compound:

| Property | Value |

| CAS Number | 152855-53-3 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

Environmental Fate, Degradation, and Ecotransformation Studies

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve structural features (e.g., δ = 1.18 ppm for ethyl CH₃, δ = 172 ppm for ester carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 376.1193) .

- Chromatography : Flash chromatography (hexane/ethyl acetate, 3:1) or HPLC ensures purity .

Advanced: How can reaction pathways involving this compound be mechanistically studied?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled ethanol to trace ester hydrolysis pathways .

- Kinetic studies : Monitor oxidation (e.g., with KMnO₄) or reduction (LiAlH₄) rates via UV-Vis or GC-MS to identify intermediates .

- Computational modeling : DFT calculations predict transition states for substitution reactions at the phenoxy group .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for structural analogs?

Answer:

- Comparative SAR studies : Test this compound and analogs (e.g., Ethyl 2-(4-isobutylphenyl)propanoate) in parallel assays (e.g., enzyme inhibition) to isolate substituent effects .

- Meta-analysis : Cross-reference toxicity datasets (e.g., LD₅₀ variations in pesticide formulations) while controlling for solvent/vehicle effects .

Q. Table 2: Key Analog Comparisons

Advanced: What strategies optimize metabolic stability in pharmacological studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis) .

- Derivatization : Replace the ethyl ester with a methyl or cyclopropyl group to resist esterase cleavage .

- Stable isotope tagging : Use ¹³C-labeled compounds for precise tracking in in vivo mass spectrometry .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage : Argon-sealed vials at –20°C prevent oxidation of the phenoxy group .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf life .

Advanced: How to design computational models for predicting physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.